REACTION_SMILES
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[CH2:1]([O:3][C:4](=[O:2])[CH2:5][CH2:6][CH:7]1[CH2:8][O:9][CH2:10][CH2:11][CH2:12]1)[CH3:13].[CH3:14][CH:15]([CH2:16][AlH:17][CH2:18][CH:19]([CH3:20])[CH3:21])[CH3:22]>>[O:3]=[CH:4][CH2:5][CH2:6][CH:7]1[CH2:8][O:9][CH2:10][CH2:11][CH2:12]1
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Name
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CCOC(=O)CCC1CCCOC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCC1CCCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
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Type
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product
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Smiles
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O=CCCC1CCCOC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |